Product packaging for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile(Cat. No.:CAS No. 477862-25-2)

2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Cat. No.: B2831429
CAS No.: 477862-25-2
M. Wt: 193.221
InChI Key: KSQQAKHSUUKUBY-UHFFFAOYSA-N
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Description

2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2) is a fluorinated organic building block of significant interest in medicinal chemistry and radiopharmaceutical development. It serves as a crucial precursor in the synthesis of positron emission tomography (PET) radiotracers. Its primary research value lies in its role as an intermediate for ligands targeting the 18 kDa Translocator Protein (TSPO), a biomarker highly expressed during neuroinflammation . For instance, this compound is integral to the optimized, GMP-compliant production of [18F]DPA-714, a potent TSPO-specific ligand used for the non-invasive visualization of inflammatory processes in the brain in conditions such as Alzheimer's disease, multiple sclerosis, and stroke . The mechanism of action for the final radiotracer involves the nucleophilic aliphatic substitution where the precursor's tosylate group is displaced by the positron-emitting radionuclide fluorine-18 ([18F]fluoride) . Furthermore, analogous compounds with a 3-fluoropropoxy chain are also utilized in developing radioligands for other neurological targets, such as the serotonin transporter (SERT) . This acetonitrile derivative is characterized by the molecular formula C11H12FNO and a molecular weight of 193.22 . As a chemical reagent, it is For Research Use Only. It is not intended for direct diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet and handle this material with appropriate precautions, as it may be harmful if swallowed and cause skin or serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FNO B2831429 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile CAS No. 477862-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(3-fluoropropoxy)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-7-1-9-14-11-4-2-10(3-5-11)6-8-13/h2-5H,1,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQQAKHSUUKUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 3 Fluoropropoxy Phenyl Acetonitrile

Strategies for Phenylacetonitrile (B145931) Core Synthesis

The construction of the phenylacetonitrile core is a fundamental step in the synthesis of the target molecule. This can be achieved through various chemical transformations, with the choice of method often depending on the availability of starting materials, desired scale, and reaction efficiency.

Cyanation Reactions Utilizing Benzylic Halides or Related Precursors

A traditional and widely employed method for the synthesis of phenylacetonitriles involves the nucleophilic substitution of a benzylic halide with a cyanide salt. This reaction, typically following an SN2 mechanism, is a straightforward approach to introduce the cyanomethyl group. In the context of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile, a plausible synthetic route would involve the cyanation of a 4-(3-fluoropropoxy)benzyl halide.

The reaction is generally carried out by treating the corresponding benzyl (B1604629) chloride or bromide with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable solvent. The choice of solvent is crucial and can range from polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to aqueous-organic biphasic systems.

Reactant 1Reactant 2SolventCatalystTemperature (°C)Yield (%)
4-(3-Fluoropropoxy)benzyl chlorideSodium CyanideIonic Liquid-7083.6
Veratryl chloridePotassium CyanideBenzene-Reflux71-75
Benzyl halideAlkali Metal CyanideWater/Water-immiscible solventN,N-dialkyl cyclohexylamineRefluxNot specified

This table presents data from analogous cyanation reactions to illustrate typical conditions and yields.

Advanced Arylacetonitrile Synthesis Approaches

Modern synthetic chemistry offers several advanced methodologies for the preparation of arylacetonitriles, often providing advantages in terms of milder reaction conditions, higher yields, and improved functional group tolerance. These methods include electrocatalytic techniques and the use of phase-transfer catalysis.

Electrocatalytic Methods: An emerging sustainable approach involves the electrochemical activation of benzylic C-H bonds followed by cyanation. This metal-free method utilizes electricity as a clean oxidant. For instance, the dehydrogenative benzylic cyanation can be performed in a solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), which stabilizes the benzylic cation intermediate before its reaction with a cyanide source.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for reactions involving immiscible phases, such as an aqueous solution of a cyanide salt and an organic solution of a benzylic halide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the substrate. This method often leads to faster reaction rates, milder conditions, and higher yields by overcoming the insolubility of the reactants. For example, the alkylation of phenylacetonitrile with ethyl bromide can be efficiently carried out in a biphasic system of 50% aqueous sodium hydroxide (B78521) and an organic solvent in the presence of benzyltriethylammonium chloride.

Introduction of the 3-Fluoropropoxy Moiety onto the Phenyl Ring

The introduction of the 3-fluoropropoxy group is a critical step in the synthesis of the target molecule. This is typically achieved through an etherification reaction, where a phenolic precursor is reacted with a 3-fluoropropyl electrophile.

Etherification Reactions Employing Fluorinated Propanol Derivatives

The Williamson ether synthesis is the most common and direct method for this transformation. This reaction involves the deprotonation of a phenol (B47542), in this case, 4-hydroxyphenylacetonitrile (also known as 4-cyanomethylphenol), to form a more nucleophilic phenoxide ion. This is typically achieved using a base such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH). The resulting phenoxide then undergoes a nucleophilic substitution reaction with a 3-fluoropropyl halide, such as 1-fluoro-3-iodopropane (B1254131) or 1-bromo-3-fluoropropane.

The reaction is generally performed in a polar aprotic solvent like acetone, acetonitrile (B52724), or DMF to facilitate the SN2 reaction.

Phenolic SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)
4-Hydroxybenzaldehyde (B117250)3-Fluorobenzyl bromideK2CO3Acetone6094.4
PhenolAlkyl halideNaOHBiphasicNot specifiedNot specified

This table presents data from analogous etherification reactions to illustrate typical conditions and yields.

Regioselective Functionalization of Phenyl Ring Substrates

The synthesis of this compound relies on the regioselective functionalization at the para position of the phenyl ring. Starting with a para-substituted precursor like 4-hydroxyphenylacetonitrile ensures that the 3-fluoropropoxy group is introduced at the desired location.

In cases where the starting material is not pre-functionalized at the para position, directing groups can be employed to achieve regioselectivity. The hydroxyl group of a phenol is a strong ortho, para-director in electrophilic aromatic substitution reactions. However, for the Williamson ether synthesis, the reaction occurs at the hydroxyl group itself, thus its position on the ring dictates the final substitution pattern.

General Synthetic Protocols and Catalytic Systems for this compound and Analogues

A general and efficient synthetic protocol for this compound would typically involve a two-step sequence:

Synthesis of 4-Hydroxyphenylacetonitrile: This intermediate can be prepared from 4-hydroxybenzyl alcohol through reaction with a cyanide source.

Etherification: The subsequent O-alkylation of 4-hydroxyphenylacetonitrile with a suitable 3-fluoropropylating agent.

Catalytic Systems:

Phase-Transfer Catalysis: As mentioned, quaternary ammonium salts are effective catalysts for both the cyanation of benzylic halides and the etherification of phenols in biphasic systems. These catalysts enhance reaction rates and allow for the use of inexpensive inorganic bases and salts.

Palladium Catalysis: In more advanced synthetic routes, palladium-based catalysts can be used for the cyanation of aryl halides or triflates to form the nitrile group. This approach is particularly useful if the corresponding aryl halide is more accessible than the benzyl halide.

Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, promoting the reaction and often allowing for easy separation and recycling of the reaction medium. Their use has been demonstrated to give high yields in the cyanation of benzylic chlorides.

The choice of a specific protocol and catalytic system will depend on factors such as substrate availability, cost of reagents, and the desired scale of the synthesis. The combination of classical reactions with modern catalytic methods provides a versatile toolbox for the efficient preparation of this compound and its analogues.

Application of Ionic Liquids in Synthesis

While a direct synthesis of this compound utilizing ionic liquids has not been extensively documented in publicly available literature, the use of ionic liquids as green and efficient solvents and catalysts for the synthesis of related arylacetonitriles is well-established. Ionic liquids offer several advantages, including low vapor pressure, high thermal stability, and the ability to be recycled, making them an attractive alternative to conventional organic solvents.

A plausible synthetic route to this compound employing an ionic liquid would likely involve the cyanation of a corresponding benzyl halide, such as 4-(3-fluoropropoxy)benzyl chloride or bromide. In a typical procedure, the benzyl halide would be reacted with an alkali metal cyanide, like sodium cyanide or potassium cyanide, in an ionic liquid medium.

For instance, the synthesis of 2,4,5-trifluoro-phenylacetonitrile has been successfully achieved by reacting 2,4,5-trifluoro benzyl chloride with sodium cyanide in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIm]PF6). google.com This reaction proceeds under mild conditions and gives a high yield of the desired product. google.com The ionic liquid can be recovered and reused, demonstrating the environmental and economic benefits of this approach. google.com Basic imidazolium-based ionic liquids have also been shown to be effective catalysts and surfactants in aqueous media for related condensation reactions.

The reaction mechanism in an ionic liquid medium is believed to involve the dissolution of the reactants, facilitating the nucleophilic attack of the cyanide ion on the benzylic carbon. The polar nature of the ionic liquid can enhance the reaction rate and selectivity.

Table 1: Potential Ionic Liquids for the Synthesis of this compound

Ionic Liquid NameCationAnionPotential Role
1-Butyl-3-methylimidazolium hexafluorophosphate[BMIm]+[PF6]-Solvent
1-Butyl-3-methylimidazolium tetrafluoroborate[BMIm]+[BF4]-Solvent
1-Propyl-3-alkylimidazolium hydroxide[PRIm]+[OH]-Basic Catalyst & Surfactant
Triethylammonium hydrogen sulfate[Et3NH]+[HSO4]-Acidic Catalyst

One-Pot Synthesis Strategies

One-pot synthesis strategies offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction by combining multiple reaction steps into a single operation without the isolation of intermediates. While a specific one-pot synthesis for this compound is not detailed in the available literature, a feasible approach can be designed based on established methodologies for the synthesis of substituted benzaldehydes and their conversion to nitriles.

A potential one-pot synthesis could commence with the etherification of 4-hydroxybenzaldehyde with a suitable 3-fluoropropyl halide, followed by the in-situ conversion of the resulting 4-(3-fluoropropoxy)benzaldehyde (B1304229) to the desired acetonitrile derivative. Tandem reactions that involve the initial formation of an intermediate which then reacts with another reagent in the same pot are a cornerstone of modern organic synthesis.

For example, one-pot syntheses of substituted benzaldehydes have been developed, which could be adapted for the first step. Following the formation of 4-(3-fluoropropoxy)benzaldehyde, a direct conversion to the nitrile could be achieved. One such method involves the reaction of the aldehyde with a cyanide source.

Another approach could involve a one-pot reaction starting from a different precursor. For instance, multi-component reactions catalyzed by acidic ionic liquids have been used to synthesize complex molecules in a single step, showcasing the potential for developing a one-pot synthesis for the target compound.

Derivatization and Further Chemical Modifications of this compound

This compound possesses several reactive sites that allow for a variety of chemical modifications, making it a valuable intermediate in organic synthesis. The primary sites for derivatization are the nitrile group, the active methylene (B1212753) bridge, and the phenyl ring.

Reactions of the Nitrile Group:

The cyano group can undergo a range of transformations to yield various functional groups.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form the corresponding amide, 2-[4-(3-fluoropropoxy)phenyl]acetamide, and upon further hydrolysis, the carboxylic acid, 2-[4-(3-fluoropropoxy)phenyl]acetic acid.

Reduction: The nitrile group can be reduced to a primary amine, 2-[4-(3-fluoropropoxy)phenyl]ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH4).

Addition of Grignard Reagents: Reaction with Grignard reagents (RMgX) followed by hydrolysis can yield ketones of the structure 1-[4-(3-fluoropropoxy)phenyl]-1-alkanone.

Reactions at the Methylene Bridge:

The methylene group adjacent to both the phenyl ring and the nitrile group is activated, and the protons can be abstracted by a base to form a carbanion. This carbanion can then react with various electrophiles.

Alkylation: The carbanion can be alkylated with alkyl halides (R-X) to introduce an alkyl group at the alpha position, yielding 2-[4-(3-fluoropropoxy)phenyl]-2-alkylacetonitriles.

Condensation Reactions: The activated methylene group can participate in condensation reactions with aldehydes and ketones. For instance, condensation with an aromatic aldehyde (ArCHO) would lead to the formation of a substituted acrylonitrile (B1666552) derivative.

Reactions on the Phenyl Ring:

The 4-(3-fluoropropoxy) group is an ortho-, para-directing and activating group for electrophilic aromatic substitution. Since the para position is already substituted, electrophilic attack will primarily occur at the ortho positions (positions 3 and 5) relative to the alkoxy group.

Nitration: The aromatic ring can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 2-[4-(3-fluoropropoxy)-3-nitrophenyl]acetonitrile.

Halogenation: Halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst would result in the formation of 2-[3-halo-4-(3-fluoropropoxy)phenyl]acetonitrile.

Friedel-Crafts Acylation and Alkylation: The activated ring can undergo Friedel-Crafts reactions to introduce acyl or alkyl groups at the ortho positions.

Table 2: Potential Derivatives of this compound

Derivative NameModification SiteReagents
2-[4-(3-Fluoropropoxy)phenyl]acetamideNitrile GroupH2O, H+ or OH-
2-[4-(3-Fluoropropoxy)phenyl]acetic acidNitrile GroupH2O, H+ or OH- (vigorous)
2-[4-(3-Fluoropropoxy)phenyl]ethanamineNitrile GroupLiAlH4
2-[4-(3-Fluoropropoxy)phenyl]-2-methylacetonitrileMethylene BridgeBase, CH3I
2-[4-(3-Fluoropropoxy)-3-nitrophenyl]acetonitrilePhenyl RingHNO3, H2SO4
2-[3-Bromo-4-(3-fluoropropoxy)phenyl]acetonitrilePhenyl RingBr2, FeBr3

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Design and Synthesis of Analogues and Derivatives of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

The design of analogues of this compound would systematically probe the contribution of each of its core components: the acetonitrile (B52724) group, the phenyl ring, and the fluoropropoxy tail.

Systematic Modification of the Acetonitrile Functionality

The acetonitrile group is a versatile functional group in medicinal chemistry, often serving as a key interaction point with biological targets or as a precursor for other functionalities. nih.govnih.gov Its strong dipole can facilitate polar interactions, and the nitrogen atom can act as a hydrogen bond acceptor. nih.gov Systematic modifications can elucidate its role in target binding and modulate the compound's physicochemical properties.

Key synthetic transformations starting from the nitrile include:

Hydrolysis: Conversion of the nitrile to a primary amide (-CONH2) or a carboxylic acid (-COOH) introduces potent hydrogen bond donor and acceptor groups, drastically altering polarity and potential target interactions.

Reduction: Reduction of the nitrile to a primary amine (-CH2NH2) introduces a basic center, which can form salt bridges and significantly impact absorption and distribution.

Cyclization: The acetonitrile moiety can serve as a synthon for building various nitrogen-containing heterocycles. mdpi.com For instance, it can be used to construct tetrazoles or oxazoles, which act as bioisosteres for carboxylic acids or amides, often with improved metabolic stability and cell permeability.

Table 1: Hypothetical Analogues Based on Acetonitrile Modification
Modification Resulting Functional Group Potential Change in Properties
Acid HydrolysisCarboxylic Acid (-COOH)Increased polarity, hydrogen bond donor/acceptor
Partial HydrolysisPrimary Amide (-CONH₂)Hydrogen bond donor/acceptor, potential for H-bonding
Reduction (e.g., with LiAlH₄)Primary Amine (-CH₂NH₂)Introduction of basicity, potential for ionic interactions
[2+3] Cycloaddition (with NaN₃)TetrazoleAcidic bioisostere for carboxylic acid, increased metabolic stability

Variational Studies of the Alkoxy Linker and Fluorination Pattern

The 3-fluoropropoxy linker is a critical determinant of the molecule's conformational profile and its interaction with target proteins. Linker design plays a crucial role in modulating stability, pharmacokinetics, and efficacy. nih.govfrontiersin.org Variations in its length, flexibility, and the pattern of fluorination can fine-tune the molecule's properties.

Linker Length and Flexibility: Altering the alkoxy chain length (e.g., to ethoxy or butoxy) would modify the distance and geometric orientation of the fluorinated terminus relative to the phenylacetonitrile (B145931) core. This can impact how the molecule fits into a binding pocket. Shorter linkers may increase rigidity, while longer linkers add flexibility, which could be entropically penalized upon binding.

Fluorination Pattern: The position and number of fluorine atoms can have profound effects. Shifting the fluorine to the C1 or C2 position of the propoxy chain would alter the molecule's electronic properties and metabolic stability. Introducing additional fluorine atoms (e.g., creating a difluoro or trifluoro motif) would further enhance lipophilicity and could strengthen interactions with the target protein. nih.gov

Table 2: Proposed Variations of the Alkoxy Linker and Fluorination
Analogue Type Example Modification Anticipated Impact
Chain Length Variation2-Fluoroethoxy, 4-FluorobutoxyAlters spatial positioning of fluorine; affects flexibility and lipophilicity
Fluorine Position Isomer2-[4-(2-Fluoropropoxy)phenyl]acetonitrileModifies electronic character and metabolic susceptibility of the linker
Degree of Fluorination2-[4-(3,3-Difluoropropoxy)phenyl]acetonitrileIncreases lipophilicity; enhances potential for specific fluorine interactions
Chain Branching2-[4-(1-Fluoromethyl-ethoxy)phenyl]acetonitrileIntroduces steric bulk; restricts conformational freedom

Incorporation into Hybrid Molecular Scaffolds (e.g., Imidazopurines, Quinazolines)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing novel therapeutic agents. nih.gov The phenylacetonitrile scaffold can serve as a starting point for the synthesis of more complex heterocyclic systems like quinazolines and imidazopurines.

Quinazoline (B50416) Hybrids: Quinazolinone-based hybrids are known to possess a wide range of biological activities. nih.govnih.gov The synthesis of a quinazoline hybrid could be achieved by first converting the nitrile of this compound to an amino or carboxyl group. For example, the corresponding anthranilic acid derivative could undergo condensation with formamide (B127407) or other reagents to form the quinazolinone ring system. researchgate.netresearchgate.net

Imidazopurine Hybrids: Imidazopyridines, which are structurally related to imidazopurines, are prevalent in many marketed drugs. nih.govresearchgate.netnih.gov Synthetic routes often involve the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or an aldehyde. nih.gove3s-conferences.org A derivative of the title compound, such as an aldehyde formed from the phenylacetonitrile moiety, could be used in a multicomponent reaction with a diaminopyrimidine to construct the imidazopurine core.

Elucidation of Structure-Activity Relationships

SAR studies aim to decipher how specific structural features of a molecule contribute to its biological activity, providing a roadmap for rational drug design.

Influence of Fluorine Substitution on Ligand-Target Interactions

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance biological activity. tandfonline.combenthamscience.com Fluorine's unique properties—small size, high electronegativity, and ability to form strong bonds with carbon—can significantly influence ligand-target interactions. nih.govnih.gov

Potential roles of the fluorine atom in the 3-fluoropropoxy group include:

Enhanced Binding Affinity: The fluorine atom can engage in favorable interactions within a protein's binding pocket, including dipole-dipole interactions, hydrogen bonds (to backbone amides), or interactions with aromatic rings. nih.govnih.gov

Metabolic Stability: Placing a fluorine atom at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life.

Modulation of Physicochemical Properties: Fluorination typically increases lipophilicity, which can affect membrane permeability and oral bioavailability. benthamscience.com It can also subtly alter the pKa of nearby functional groups through inductive effects.

Table 3: Potential Ligand-Target Interactions Involving Fluorine
Interaction Type Description Potential Effect on Activity
Hydrogen BondingWeak H-bond acceptor (C-F···H-N)Increased binding affinity
Dipole-DipoleInteraction with polar residues (e.g., carbonyls)Enhanced binding affinity and selectivity nih.gov
Hydrophobic InteractionsFavorable contacts in nonpolar pocketsIncreased binding affinity
Metabolic ShieldingBlocking CYP-mediated oxidationImproved pharmacokinetic profile

Conformational Analysis and Pharmacophore Mapping

Understanding a molecule's three-dimensional structure and preferred conformation is essential for designing effective drugs.

Conformational Analysis: The presence of the electronegative fluorine atom can significantly influence the conformational preference of the propoxy linker through stereoelectronic effects, such as the gauche effect. nih.gov This effect might favor a folded (gauche) conformation over a linear (anti) one, which could pre-organize the molecule for optimal binding to its target. acs.orgsoton.ac.uk Computational modeling and NMR studies would be crucial to determine the low-energy conformations of the fluoropropoxy chain and understand how it orients itself relative to the phenyl ring. researchgate.netacs.org

Pharmacophore Mapping: Pharmacophore modeling identifies the essential spatial arrangement of functional groups required for biological activity. nih.govbenthamdirect.comnih.gov A hypothetical pharmacophore model for this compound and its derivatives would likely include key features such as a hydrophobic aromatic center, a hydrogen bond acceptor (the nitrile nitrogen), and a region for halogen bonding or hydrophobic interaction corresponding to the fluorine atom. rsc.orgresearchgate.net This model would serve as a 3D query for virtual screening of compound libraries to identify novel hits with potentially similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed or published for "this compound" or a series of its direct analogs. QSAR studies require a dataset of structurally related compounds with measured biological activity against a specific target to derive a mathematical relationship between chemical structure and activity. Without such a dataset, a QSAR analysis cannot be performed or reported.

Computational Approaches in Ligand Design and Optimization

Molecular Docking and Dynamics Simulations

There are no published molecular docking or molecular dynamics simulation studies specifically featuring "this compound." These computational techniques require a defined biological target (e.g., a protein or enzyme) to simulate the binding interactions. The biological target for this compound has not been identified in the available literature, making it impossible to report on its binding mode, interaction energies, or conformational changes upon binding.

Virtual Screening for Novel Bioactive Chemotypes

No virtual screening campaigns using "this compound" as a query structure, scaffold, or hit compound have been reported. Virtual screening is used to search large compound libraries for molecules with novel chemotypes that are predicted to have similar activity to a known active molecule. The lack of established biological activity or a defined target for "this compound" precludes its use in such a study.

Pharmacological Research and Biological Target Interactions

Receptor Binding and Ligand Affinity Profiling

This section outlines the binding profile and ligand affinity of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile across a range of biological targets.

Currently, there is no publicly available research data detailing the specific binding affinity or antagonistic activity of this compound at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.

The interaction of this compound with various G protein-coupled receptors has been a subject of scientific interest. The following subsections summarize the available findings for specific serotonin (B10506) and dopamine (B1211576) receptors.

Specific binding affinity data (such as Kᵢ or IC₅₀ values) for this compound at the 5-HT1A and 5-HT7 serotonin receptor subtypes are not available in the current scientific literature.

Detailed ligand characteristics and binding affinities of this compound for the dopamine D2, D3, and D4 receptor subtypes have not been reported in publicly accessible research.

Research detailing the binding selectivity and affinity of this compound for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors is not currently available.

Information regarding the interaction of this compound with the benzodiazepine (B76468) receptor complex is not present in the available scientific literature.

Modulation of Oct3/4 Expression and Transcriptional Activity by Analogues

The transcription factor Oct3/4, also known as POU5F1, is a critical regulator in maintaining the pluripotency and self-renewal of embryonic stem cells (ESCs). nih.gov The precise level of Oct3/4 expression is crucial; both its reduction and overexpression can induce differentiation into different cell lineages. nih.govnih.gov Consequently, small molecules capable of modulating the endogenous expression of Oct3/4 are of significant interest in regenerative medicine and anti-aging research. fightaging.org

Several small molecules have been identified that can induce or sustain the expression of Oct3/4, including 4-(benzyloxy)phenyl derivatives, 2-aminothiazoles, and imidazopyrimidines. fightaging.org However, a comprehensive review of the scientific literature reveals no specific studies detailing the modulation of Oct3/4 expression or transcriptional activity by this compound or its direct structural analogues. The potential for this class of compounds to interact with the complex gene regulatory networks governed by Oct3/4 remains an uninvestigated area.

Other Neurotransmitter Receptor Systems

While the primary pharmacological targets of this compound are not extensively defined in public-domain research, studies on structurally related compounds suggest potential interactions with various neurotransmitter receptor systems. Neurotoxicants and other xenobiotics can interfere with multiple facets of neurotransmission, including synthesis, release, metabolism, and receptor binding of neurotransmitters. nih.gov

Research into fluorinated phenylalkylamine derivatives, which share structural motifs with the compound of interest, has demonstrated notable affinity for dopamine receptors. For instance, 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives were evaluated for their in vitro binding to D-1 and D-2 dopamine receptor subtypes. nih.govresearchgate.net These studies found that while the parent amine had modest affinity, N-alkylation significantly enhanced potency and selectivity for D-2 binding sites. nih.gov This highlights that modifications to the core structure can substantially alter receptor interaction profiles.

Furthermore, compounds developed as ligands for positron emission tomography (PET) imaging, which incorporate moieties like (fluoroethoxy)phenyl or (fluoropropoxy)phenyl, have shown high affinity for dopamine D2/D3 receptors. nih.gov Although these molecules are more complex, they indicate that the fluoropropoxy-phenyl group can be part of a pharmacophore recognized by certain neurotransmitter receptors. Specific binding assays to determine the affinity of this compound for a broad panel of neurotransmitter receptors, such as dopamine, serotonin, adrenergic, and GABA receptors, have not been reported in the available literature.

Enzyme Interaction and Functional Modulation Studies

Cytochrome P450 (CYP) Isozyme Inhibition/Activation Profiles

Cytochrome P450 (CYP) enzymes are a critical family of monooxygenases responsible for the phase I metabolism of a vast array of xenobiotics, including therapeutic drugs. nih.gov Inhibition or induction of these enzymes can lead to significant drug-drug interactions. Given the structure of this compound, which includes a halogenated aromatic ring, interactions with CYP isozymes are anticipated. For example, studies on 4-halobiphenyls have shown they are metabolized by CYP-dependent monooxygenases, primarily through hydroxylation. nih.gov

Specific in vitro studies detailing the inhibitory or activation profile of this compound against major human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) are not documented in the reviewed literature. High-throughput, fluorescence-based screening methods are commonly employed to determine the potential for CYP inhibition early in drug development. nih.gov Such assays would be necessary to characterize the compound's potential to alter the metabolism of co-administered drugs. The acetonitrile (B52724) moiety itself, when used as a solvent in high concentrations, has been shown to inhibit the activity of certain CYPs, such as CYP2C9. nih.gov

Below is a table summarizing the major human drug-metabolizing CYP isozymes and examples of their substrates and inhibitors, which provides context for the type of profiling that would be required for this compound.

CYP IsozymeExample SubstratesExample Inhibitors
CYP1A2Caffeine, Theophyllineα-Naphthoflavone, Fluvoxamine
CYP2C9Warfarin, DiclofenacSulfaphenazole, Fluconazole
CYP2C19Omeprazole, ClopidogrelTiclopidine, Fluoxetine
CYP2D6Codeine, DextromethorphanSertraline, Quinidine
CYP3A4Midazolam, NifedipineKetoconazole, CYP3cide

Phosphodiesterase (PDE) Inhibitor Potencies

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibitors of specific PDE families are used to treat a wide range of conditions, including COPD (PDE4 inhibitors), erectile dysfunction (PDE5 inhibitors), and heart failure (PDE3 inhibitors). nih.govclevelandclinic.org

The potential for this compound to act as a phosphodiesterase inhibitor has not been reported in scientific literature. The chemical structure does not align with the common scaffolds of established PDE inhibitors, such as the xanthine (B1682287) derivatives, pyrazolopyrimidines, or benzodioxole-based compounds. nih.govnih.govresearchgate.net Extensive screening against the different PDE families would be required to determine if this compound possesses any inhibitory activity. Currently, there is no data available to characterize its potency (e.g., IC50 values) against any PDE isozyme.

Nitrilase-Mediated Biotransformation

Nitrilase enzymes (EC 3.5.5.1) are found in a variety of organisms, including plants, bacteria, and fungi, and they catalyze the direct hydrolysis of nitrile compounds to the corresponding carboxylic acid and ammonia. nih.govnih.gov This biocatalytic process is of significant interest for its applications in green chemistry and bioremediation. nih.gov Phenylacetonitrile (B145931) and its derivatives are well-known substrates for many nitrilases. nih.gov

The biotransformation of this compound via nitrilase activity is a highly probable metabolic pathway. Studies on arylacetonitrilases, such as the one from Pseudomonas fluorescens EBC191, have demonstrated a broad substrate range, including various substituted phenylacetonitriles. researchgate.net The enzyme is capable of converting substrates with bulky substituents on the aromatic ring. researchgate.net The primary product of this biotransformation would be 2-[4-(3-Fluoropropoxy)phenyl]acetic acid.

The rate of conversion can be influenced by the nature and position of substituents on the phenyl ring. The table below, compiled from literature data on various nitrilase systems, illustrates the relative conversion rates for a selection of substituted phenylacetonitriles, with the activity on the parent compound, phenylacetonitrile, set as the baseline.

Substrate (Phenylacetonitrile Derivative)SubstitutionRelative Biocatalytic Conversion Rate (Illustrative)
PhenylacetonitrileUnsubstituted100% (Reference)
4-Hydroxyphenylacetonitrilepara-HydroxyOften high, but enzyme-dependent
4-Methoxyphenylacetonitrilepara-MethoxyVariable, can be lower or higher than reference
4-Chlorophenylacetonitrilepara-ChloroGenerally well-tolerated
2-Chlorophenylacetonitrileortho-ChloroOften lower due to steric hindrance

Note: Relative rates are illustrative and highly dependent on the specific nitrilase enzyme and reaction conditions.

In Vitro Pharmacological Characterization

A comprehensive in vitro pharmacological characterization of this compound has not been fully elucidated in the available scientific literature. Such a characterization would involve a battery of assays to determine its biological activity, mechanism of action, and potential liabilities. nih.gov

Based on the analysis of its chemical structure and data from analogous compounds, a putative in vitro profile can be outlined. The primary areas for investigation would include:

Receptor Binding Profile: As discussed, while direct data is absent, the presence of the fluorinated phenyl moiety suggests that screening for binding affinity at dopamine and other CNS neurotransmitter receptors would be warranted. nih.gov

Enzyme Inhibition Profile: The compound's potential to inhibit key metabolic enzymes, particularly Cytochrome P450 isozymes, is a critical aspect of its in vitro characterization that remains to be determined. nih.gov Similarly, its activity against phosphodiesterases is unknown.

Metabolic Stability: In vitro systems using liver microsomes or hepatocytes from different species would be used to assess its metabolic fate. Based on existing literature, nitrilase-mediated hydrolysis to the corresponding carboxylic acid is a likely biotransformation pathway. nih.govresearchgate.net

Cellular Assays: To understand its functional effects, the compound would be tested in various cell-based assays. For example, studies on structurally related psychoactive phenethylamines have involved in vitro evaluations of cytotoxicity in neuronal (SH-SY5Y) and hepatic (HepG2) cell lines to establish a neurotoxic and hepatotoxic profile. mdpi.com

Pharmacological Research on this compound Remains Undisclosed

An extensive review of scientific literature and publicly available data reveals a significant lack of information regarding the pharmacological properties of the chemical compound this compound. Despite targeted searches for its biological activity, including cell-based assays, receptor interactions, and potency, no specific research findings have been identified for this particular molecule.

The absence of published data means that details regarding its interactions with biological targets, effects on cellular signaling pathways, and its selectivity or potency against various receptors remain unknown. Consequently, a detailed analysis of its pharmacological profile, as would be typical for a compound of potential therapeutic interest, cannot be provided at this time.

Scientific investigation into novel chemical entities typically involves a series of in vitro and in vivo studies to elucidate their mechanism of action and potential therapeutic applications. This process includes:

Cell-Based Assays for Receptor Activation and Signal Transduction: These initial laboratory tests are designed to determine if a compound can interact with specific cellular receptors and trigger a downstream signaling cascade. The lack of available data for this compound suggests that such studies have either not been conducted or the results have not been published.

Investigations of Target Engagement and Downstream Cellular Effects: Following initial screening, further research would typically explore how the compound engages with its biological target within a cellular environment and what the subsequent effects on cell function are. No such investigations have been reported for this compound.

Selectivity and Potency Determination Across Multiple Targets: A critical step in drug discovery is to understand a compound's specificity for its intended target versus off-target interactions, as well as the concentration required to produce a desired effect. This information, often presented in data tables showing metrics like IC50 or EC50 values, is not available for this compound.

While the broader class of phenylacetonitrile derivatives has been a subject of chemical and pharmacological research, the specific fluoropropoxy-substituted compound at the core of this inquiry has not been detailed in the accessible scientific literature. Therefore, a comprehensive and scientifically accurate article on its pharmacological research and biological target interactions cannot be generated.

Preclinical Research and Investigational Applications Excluding Human Clinical Data

In Vivo Pharmacological Models (Non-Human)

Preclinical in vivo studies are fundamental for understanding the pharmacological and physiological effects of a new chemical entity. For 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile, the available research primarily focuses on the broader class of phenylacetonitrile (B145931) derivatives.

Exploratory Studies in Animal Models for Target Validation

Biological Roles of Phenylacetonitrile Scaffolds in Invertebrate Systems

The phenylacetonitrile (PAN) scaffold, a core component of this compound, has been identified as a significant semiochemical in invertebrate systems. A notable example is its role as an anti-cannibalism pheromone in locusts.

Research has demonstrated that migratory locusts (Locusta migratoria) produce phenylacetonitrile under crowded conditions to deter cannibalism from their conspecifics. nih.govnih.govcosmosmagazine.commpg.dempg.de This chemical defense mechanism is density-dependent, with increased population density leading to higher rates of both cannibalism and PAN production. mpg.dempg.de

Key findings from these studies include:

Identification of Pheromone Activity: Phenylacetonitrile was identified as the key compound that deters cannibalism among gregarious locusts. nih.govcosmosmagazine.com

Olfactory Receptor Identification: The specific olfactory receptor, OR70a, responsible for detecting PAN has been identified in locusts. cosmosmagazine.com

Genetic Confirmation: Using CRISPR-Cas9 gene editing to create locusts unable to produce or detect PAN, researchers confirmed its anti-cannibalistic function. Locusts lacking the ability to produce PAN were more likely to be cannibalized, while those unable to smell it were more prone to cannibalize others. nih.govmpg.de

These findings highlight the crucial role of the phenylacetonitrile scaffold in the chemical ecology and population dynamics of certain invertebrates.

Table 1: Phenylacetonitrile (PAN) as an Anti-Cannibalism Pheromone in Locusts

Feature Description References
Organism Migratory locust (Locusta migratoria) nih.govnih.govcosmosmagazine.commpg.dempg.de
Compound Phenylacetonitrile (PAN) nih.govnih.govcosmosmagazine.commpg.dempg.de
Biological Role Anti-cannibalism pheromone nih.govnih.govcosmosmagazine.commpg.dempg.de
Mechanism Deters cannibalism in crowded conditions cosmosmagazine.commpg.de
Receptor Olfactory Receptor OR70a cosmosmagazine.com

Regenerative Medicine Potential and Stem Cell Modulation by Analogues

While direct studies on this compound in regenerative medicine are not available, research into structurally related compounds, specifically diphenyl acrylonitrile (B1666552) derivatives, has shown promise in promoting neurogenesis, a key aspect of regenerative medicine for neurological disorders.

A study investigating various diphenyl acrylonitrile derivatives in adult rats demonstrated that certain compounds could stimulate the proliferation of progenitor cells and their differentiation into mature neurons in the hippocampus. researchgate.netnih.gov This process of generating new neurons, known as neurogenesis, is a critical area of research for potential treatments of neurodegenerative diseases.

The key findings from this research on diphenyl acrylonitrile analogues include:

Stimulation of Neurogenesis: Specific diphenyl acrylonitrile derivatives were found to be more effective than the clinical drug NSI-189 in promoting the differentiation of newborn cells into mature neurons. researchgate.netnih.gov

In Vivo Efficacy: The most potent compound identified in the study demonstrated excellent brain-to-plasma concentration ratios, indicating its ability to cross the blood-brain barrier and exert its effects in the central nervous system. researchgate.netnih.gov

Structure-Activity Relationship: The study provided insights into the structural features of diphenyl acrylonitrile derivatives that are crucial for their neurogenic activity. researchgate.net

These findings suggest that the broader structural class to which this compound belongs may have the potential for modulating stem and progenitor cells, warranting further investigation into its specific effects in the context of regenerative medicine.

Table 2: Neurogenic Activity of Diphenyl Acrylonitrile Derivatives in Adult Rats

Compound Class Biological Effect Animal Model Key Findings References
Diphenyl Acrylonitrile Derivatives Promotion of hippocampal neurogenesis Adult Rats Stimulation of progenitor cell proliferation and differentiation into mature neurons. researchgate.netnih.gov

Development as Radiotracers for Molecular Imaging (e.g., Positron Emission Tomography (PET))

The development of novel radiotracers for Positron Emission Tomography (PET) is a significant area of research for non-invasive in vivo imaging of biological processes. The inclusion of a fluorine atom in the structure of this compound makes it a theoretical candidate for radiolabeling with fluorine-18 (B77423) ([¹⁸F]), a commonly used positron-emitting radionuclide for PET imaging.

However, a review of the current scientific literature does not reveal any specific studies on the synthesis or evaluation of [¹⁸F]-2-[4-(3-Fluoropropoxy)phenyl]acetonitrile as a PET radiotracer. The development of a PET radiotracer involves a multi-step process, including:

Radiosynthesis: Developing a reliable method for incorporating the positron-emitting isotope (e.g., ¹⁸F) into the molecule.

Preclinical Evaluation: Assessing the radiotracer's biodistribution, pharmacokinetics, and target specificity in animal models. This often involves microPET imaging studies.

While there is extensive research on the development of various ¹⁸F-labeled compounds for PET imaging of different biological targets, there is no specific information available regarding the application of this compound in this field. The presence of the fluoropropoxy group could potentially be a site for introducing ¹⁸F, but this would require dedicated synthetic and preclinical evaluation studies to establish its feasibility and utility as a PET radiotracer.

Future Research Directions and Unaddressed Scientific Inquiries

Exploration of Novel Therapeutic Indications and Biological Pathways

The primary biological target identified for analogues of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile is the serotonin (B10506) transporter (SERT). nih.gov Inhibition of SERT is the mechanism of action for widely prescribed selective serotonin reuptake inhibitors (SSRIs), used in the treatment of major depressive disorder, anxiety disorders, and other psychological conditions. wikipedia.orgmayoclinic.org Future research should systematically explore the full therapeutic landscape for novel derivatives of this compound.

A crucial first step is to confirm and characterize the interaction of new analogues with SERT. Subsequently, screening against a broad panel of receptors, transporters, and enzymes will be essential. For instance, assessing affinity for dopamine (B1211576) (DAT) and norepinephrine (NET) transporters is critical to determine selectivity. nih.gov Some SSRIs are known to interact with DAT, which could influence their clinical profile. bgs.org.uk

Beyond monoamine transporters, the exploration of entirely new biological pathways is a vital avenue of research. The phenylacetonitrile (B145931) core is found in molecules with diverse biological activities, suggesting that derivatives could interact with unforeseen targets. nih.govthegoodscentscompany.com Investigating potential effects on neuroinflammation, synaptic plasticity, or other pathways relevant to neurodegenerative diseases like Alzheimer's and Parkinson's disease could uncover novel therapeutic indications. nih.gov

Advanced Characterization of Ligand-Target Binding Kinetics and Thermodynamics

Understanding not just if a compound binds to its target, but how it binds, is fundamental to modern drug design. While initial studies often focus on binding affinity (Ki or KD), a deeper analysis of binding kinetics (the rates of association and dissociation) and thermodynamics provides a more complete picture of the drug-target interaction. nih.govresearchgate.net

Future studies should prioritize measuring the following for promising analogues of this compound:

Association Rate (kon): The rate at which the ligand binds to the target.

Dissociation Rate (koff): The rate at which the ligand unbinds from the target. The reciprocal of this value (1/koff) is the residence time , a critical parameter that can correlate with the duration of drug action in the body. acs.org

These advanced kinetic and thermodynamic studies can differentiate compounds that have similar affinities but may have vastly different behaviors in a physiological context. youtube.com For example, a ligand with a long residence time might offer a more sustained therapeutic effect.

Development of Highly Selective and Potent Analogues for Specific Biological Targets

Building on the this compound scaffold, a systematic structure-activity relationship (SAR) study is essential for developing highly potent and selective drug candidates. nih.govmdpi.com Research on related diaryl sulfide-based SERT imaging agents has already demonstrated that modifications to the core structure can fine-tune binding affinity and selectivity. nih.gov

For example, the analogue 2-(2'-((dimethylamino)methyl)-4'-(3-fluoropropoxy)-phenylthio)benzenamine demonstrated high affinity for SERT with significantly lower affinity for NET and DAT, indicating excellent selectivity. nih.gov This provides a clear starting point for future chemical synthesis.

Key areas for SAR exploration include:

Modifications to the Phenyl Rings: Introducing different substituents (e.g., halogens, methoxy groups) to explore their impact on electronic properties and interactions with the target's binding pocket.

Alterations to the Linker: Varying the length and composition of the propoxy chain to optimize positioning within the binding site.

Bioisosteric Replacement: Replacing the acetonitrile (B52724) group with other functional groups (e.g., amides, esters) to modulate potency, selectivity, and pharmacokinetic properties.

The goal of these efforts would be to generate a portfolio of compounds with distinct profiles, such as highly potent and selective SERT inhibitors, or perhaps multi-target ligands designed to interact with SERT and another receptor, like a 5-HT1A autoreceptor, a strategy pursued for developing rapid-acting antidepressants. nih.gov

Table 1: Binding Affinity of a Representative Analogue
TransporterBinding Affinity (Ki, nM)Selectivity vs. SERT
SERT (Serotonin)0.33-
NET (Norepinephrine)>100>300-fold
DAT (Dopamine)>1000>3000-fold

Data adapted from studies on 2-(2'-((dimethylamino)methyl)-4'-(3-fluoropropoxy)-phenylthio)benzenamine, a close analogue of the subject compound, illustrating a target profile for future research. nih.gov

Synergistic Effects with Other Therapeutic Modalities

Once potent and selective compounds are developed, investigating their potential synergistic effects when combined with other therapeutic modalities is a logical next step. For a compound targeting the serotonergic system, combination therapy is a well-established clinical strategy. cambridge.orgnih.gov

Future preclinical research could explore:

Combination with other Antidepressants: Assessing whether a novel SERT inhibitor derived from the this compound scaffold can enhance the efficacy or hasten the onset of action of other classes of antidepressants, such as those targeting norepinephrine or dopamine. cambridge.org

Augmentation with Atypical Antipsychotics: A common strategy in treatment-resistant depression is the addition of an atypical antipsychotic. Investigating this combination could reveal enhanced efficacy.

Pairing with Psychotherapy: In animal models of depression and anxiety, exploring whether the compound enhances the effects of behavioral interventions could provide a strong rationale for future clinical trials.

These studies are crucial for positioning a new chemical entity within the existing landscape of treatments and identifying patient populations that might benefit most from a combination approach. dntb.gov.ua

Integration with Advanced Omics Technologies for Systems-Level Understanding

To fully comprehend the biological impact of a novel compound, a systems-level approach is necessary. Advanced omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, high-resolution view of the molecular changes induced by a drug. dnanexus.comoup.com

Future research should integrate these technologies to:

Identify Off-Target Effects: Proteomics can be used to screen for unintended protein interactions, providing a more comprehensive safety profile.

Elucidate Downstream Pathways: Transcriptomics (measuring gene expression) and metabolomics (measuring metabolic changes) can reveal the downstream consequences of SERT inhibition, potentially uncovering novel mechanisms of action or biomarkers of drug response. nih.gov

Discover Biomarkers for Patient Stratification: By analyzing the molecular profiles of responders versus non-responders in preclinical models, it may be possible to identify biomarkers that can predict treatment outcomes in future clinical settings, paving the way for personalized medicine. mdpi.comnih.gov

Q & A

Q. What are the established synthetic routes for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile, and how can yield optimization be approached methodologically?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluoropropoxy groups can be introduced via alkylation of 4-hydroxyphenylacetonitrile with 3-fluoropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Yield optimization requires monitoring reaction kinetics (via HPLC or TLC) and adjusting parameters like temperature, solvent polarity, or catalyst loading. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies fluoropropoxy proton environments (δ ~4.5–4.7 ppm for OCH₂CF₂) and nitrile carbon signals (δ ~115–120 ppm) .
  • FT-IR : Peaks at ~2250 cm⁻¹ confirm the nitrile group, while C-F stretches appear at 1000–1100 cm⁻¹ .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₁H₁₁FNO₂: theoretical 212.0822) and detects impurities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Design accelerated stability studies by exposing the compound to stressors:

  • Thermal : 40°C/75% RH for 6 months.
  • Photolytic : UV light (ICH Q1B guidelines).
    Monitor degradation via HPLC-UV and track nitrile group integrity via IR .

Advanced Research Questions

Q. How does the fluoropropoxy substituent influence electronic and steric effects in enzyme inhibition studies?

The electron-withdrawing fluorine and flexible propoxy chain modulate binding affinity. For example, in kinase inhibition assays, the fluoropropoxy group may enhance hydrophobic interactions with allosteric pockets. Competitive binding assays (e.g., fluorescence polarization) paired with molecular docking (AutoDock Vina) can quantify these effects . Compare IC₅₀ values against analogs with shorter/longer alkoxy chains to isolate steric contributions .

Q. What experimental frameworks are suitable for investigating environmental fate and biodegradation pathways?

Adopt OECD 301F (Ready Biodegradability Test):

  • Incubate the compound in activated sludge (30°C, 28 days).
  • Monitor via LC-MS/MS for intermediates (e.g., fluorinated carboxylic acids).
  • Use ¹⁸O-labeled H₂O in hydrolysis studies to trace nitrile-to-amide conversion .

Q. How can computational modeling resolve contradictions in reported biological activity data?

Apply QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. For conflicting cytotoxicity data, validate via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Molecular dynamics simulations (AMBER/CHARMM) can identify binding pose variations under different pH or co-solvent conditions .

Q. What strategies mitigate interference from fluorinated byproducts in analytical quantification?

  • SPE Cleanup : Use C18 cartridges to isolate the target compound from fluorinated impurities.
  • Derivatization : Convert nitrile to amide (via acid hydrolysis) for improved GC-MS sensitivity .
  • Internal Standards : Deuterated analogs (e.g., d₃-2-[4-(3-Fluoropropoxy)phenyl]acetonitrile) enhance LC-MS accuracy .

Experimental Design & Data Analysis

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Variables : Vary substituents (e.g., alkyl chain length, halogen type).
  • Controls : Include parent compound and inactive analogs.
  • Assays : Use dose-response curves (e.g., pIC₅₀) in cellular models. Apply ANOVA with post-hoc Tukey tests to compare groups .

Q. What statistical methods address batch-to-batch variability in synthetic protocols?

Implement a factorial design (e.g., 2³ design) to test factors: reagent stoichiometry, temperature, and reaction time. Use multivariate analysis (PCA) to identify critical parameters. Reproducibility is validated via interlab studies with Cohen’s κ coefficient .

Q. How to optimize crystallization conditions for X-ray diffraction studies?

Screen solvents (e.g., DCM/hexane, ethanol/water) using vapor diffusion. Vary temperature (4°C vs. RT) and anti-solvent ratios. Analyze crystal packing with Mercury software to assess fluoropropoxy group conformation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.